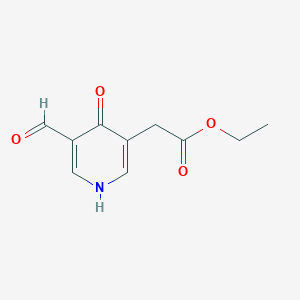
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate typically involves the esterification of 5-formyl-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the formyl or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
5-formyl-4-hydroxypyridine: A precursor in the synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and potential applications. The ethyl acetate moiety also provides additional functionalization possibilities, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(5-formyl-4-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)3-7-4-11-5-8(6-12)10(7)14/h4-6H,2-3H2,1H3,(H,11,14) |
InChI Key |
DWFOKMWCGFQJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC=C(C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















